2-chloro-N-[(pyridin-2-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
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Overview
Description
2-chloro-N-[(pyridin-2-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a pyridin-2-ylmethyl group and a 1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(pyridin-2-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can be achieved through a multi-step process involving the following key steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride, which is then reacted with pyridin-2-ylmethylamine to form 2-chloro-N-[(pyridin-2-yl)methyl]benzamide.
Introduction of the Thiazolidinone Group: The 1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl group can be introduced by reacting the intermediate 2-chloro-N-[(pyridin-2-yl)methyl]benzamide with a suitable thiazolidinone derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(pyridin-2-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It can be used in studies to understand its interaction with biological targets.
Chemical Biology: The compound can be used as a probe to study various biochemical pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(pyridin-2-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets. The pyridin-2-ylmethyl group and the thiazolidinone moiety may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-ylmethyl group and have similar biological activities.
Thiazolidinone Derivatives: Compounds containing the thiazolidinone moiety have been studied for their medicinal properties.
Uniqueness
2-chloro-N-[(pyridin-2-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is unique due to the combination of the benzamide core, pyridin-2-ylmethyl group, and thiazolidinone moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-N-(pyridin-2-ylmethyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c17-14-5-4-12(20-15(21)6-8-25(20,23)24)9-13(14)16(22)19-10-11-3-1-2-7-18-11/h1-5,7,9H,6,8,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLGQUZEIDBYLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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